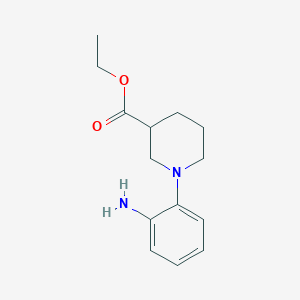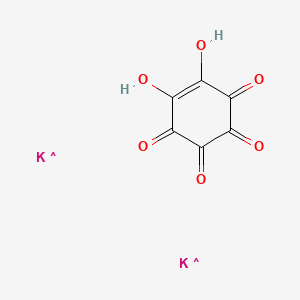![molecular formula C14H12N2O2 B12439077 N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
N-(2-methoxyphenyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C14H12N2O2 It is known for its unique structure, which includes a benzo[d]oxazole ring fused with an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminophenol with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzo[d]oxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenyl)benzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes and receptors, modulating their activity. The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism. Molecular docking studies have revealed its binding affinity to certain proteins, which helps in understanding its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-Isopropylbenzo[d]oxazol-6-amine
- 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
Uniqueness
N-(2-methoxyphenyl)benzo[d]oxazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 2-position of the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) |
Clé InChI |
JJIZYUIEMXPWQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)


![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)




